

Spectroscopic Characterization of Ethyl 10-(diethoxyphosphoryl)decanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 10-(diethoxyphosphoryl)decanoate
Cat. No.: B8090476

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For Researchers, Scientists, and Drug Development Professionals

Introduction

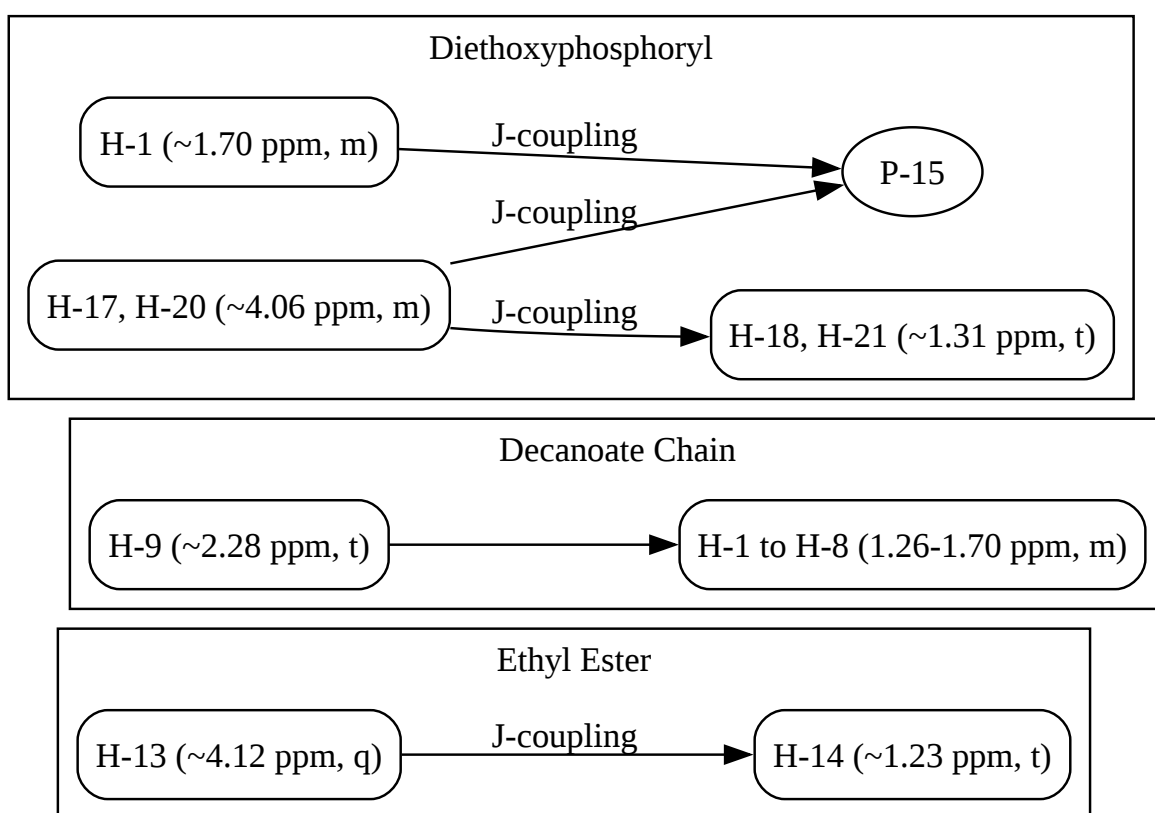
Ethyl 10-(diethoxyphosphoryl)decanoate is a functionalized long-chain fatty acid ester containing a phosphonate moiety. Such molecules are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors, metabolic probes, or for targeted drug delivery, leveraging the unique properties of the phosphonate group. A thorough understanding of its molecular structure is paramount for its application, and spectroscopic techniques provide the definitive means for this characterization.

This guide offers an in-depth analysis of the spectroscopic data for **Ethyl 10-(diethoxyphosphoryl)decanoate**, including Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is a combination of established spectroscopic principles and predicted data based on the analysis of its constituent functional groups. This guide is intended to serve as a valuable resource for researchers in the synthesis,

characterization, and application of this and related compounds. While commercial suppliers may offer analytical services for this compound upon request, this guide provides the foundational knowledge for interpreting such data.[1]

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the atoms in **Ethyl 10-(diethoxyphosphoryl)decanoate** are numbered as shown in the following diagram.



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Caption: Key ¹H NMR correlations for **Ethyl 10-(diethoxyphosphoryl)decanoate**.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol (Hypothetical)

- Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.5-0.7 mL of CDCl₃.
- Instrumentation: Acquire the spectrum on a 100 MHz or 125 MHz NMR spectrometer.
- Data Acquisition: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. [2]4. Data Processing: Process the data using Fourier transformation and baseline correction. The chemical shifts are referenced to the CDCl₃ solvent signal ($\delta = 77.16$ ppm). [3]

Predicted ¹³C NMR Data

Chemical Shift (δ , ppm)	Assignment
~173.9	C-11
~61.5 (d)	C-17, C-20
~60.3	C-13
~34.4	C-9
~30.5 (d)	C-1
~29.4	C-3 to C-6
~29.1	C-7
~25.0	C-8
~22.5 (d)	C-2
~16.4 (d)	C-18, C-21
~14.2	C-14

(d) indicates a doublet due to coupling with the phosphorus atom.

Interpretation of the ¹³C NMR Spectrum

The predicted ^{13}C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

- **Carbonyl Carbon:** The ester carbonyl carbon (C-11) is the most deshielded, appearing at approximately 173.9 ppm. [3]* **Carbons Bonded to Oxygen:** The methylene carbon of the ethyl ester (C-13) is expected around 60.3 ppm. The methylene carbons of the diethoxyphosphoryl group (C-17, C-20) will be found at a similar chemical shift (~61.5 ppm) but will appear as a doublet due to coupling with the phosphorus atom.
- **Alkyl Chain Carbons:** The carbons of the long alkyl chain will appear in the upfield region of the spectrum. The carbon alpha to the phosphonate group (C-1) will be influenced by the phosphorus atom and is predicted to be a doublet around 30.5 ppm. The remaining methylene carbons (C-2 to C-9) will have chemical shifts in the range of 22-35 ppm. The methyl carbons of the ethoxy groups (C-14, C-18, C-21) will be the most shielded, appearing at the lowest chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. [4]

Experimental Protocol (Hypothetical)

- **Sample Preparation:** A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Instrumentation:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400 cm^{-1} .

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
2927, 2855	Strong	C-H stretch	Alkane
1738	Strong	C=O stretch	Ester
1245	Strong	P=O stretch	Phosphonate
1160	Strong	C-O stretch	Ester
1025	Strong	P-O-C stretch	Phosphonate

Interpretation of the IR Spectrum

The IR spectrum of **Ethyl 10-(diethoxyphosphoryl)decanoate** will be dominated by absorptions from the ester and phosphonate functional groups, as well as the long alkyl chain.

- **C-H Stretching:** Strong absorption bands around 2927 and 2855 cm⁻¹ are characteristic of the C-H stretching vibrations of the methylene and methyl groups in the long alkyl chain and ethoxy groups. [5]* **Ester Group:** A very strong and sharp absorption peak around 1738 cm⁻¹ is indicative of the C=O stretching vibration of the saturated ester. [5][6] Another strong band around 1160 cm⁻¹ corresponds to the C-O stretching of the ester.
- **Phosphonate Group:** A strong absorption at approximately 1245 cm⁻¹ is characteristic of the P=O stretching vibration of the phosphonate group. The P-O-C stretching vibrations will give rise to a strong band around 1025 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Hypothetical)

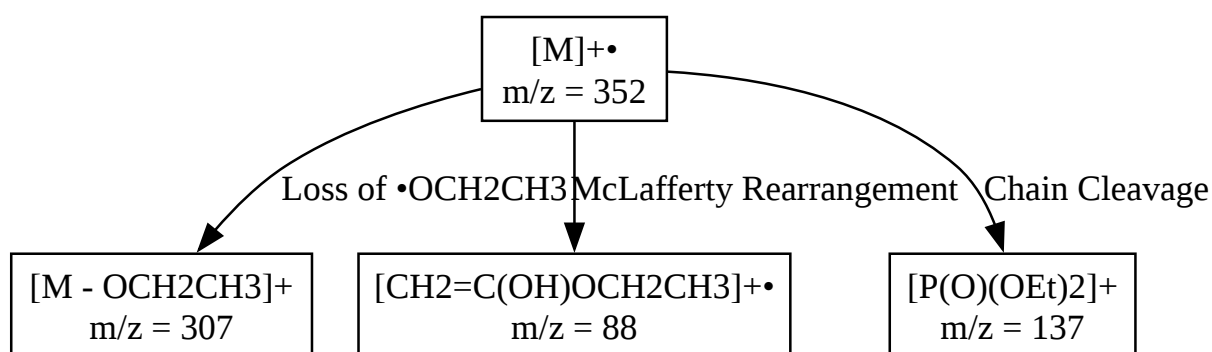
- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

- Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.
- Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured.

Predicted Mass Spectrometry Data (Electron Ionization)

- Molecular Ion (M^+): The molecular weight of **Ethyl 10-(diethoxyphosphoryl)decanoate** ($C_{16}H_{33}O_5P$) is 352.41 g/mol . The molecular ion peak $[M]^+$ at $m/z = 352$ would be expected, although it may be weak or absent in EI-MS due to facile fragmentation.
- Major Fragmentation Patterns:
 - Loss of the ethoxy group from the ester: $[M - OCH_2CH_3]^+$ at $m/z = 307$.
 - McLafferty rearrangement of the ester, leading to a fragment at $m/z = 88$ (for the ethyl acetate portion).
 - Cleavage of the alkyl chain.
 - Fragments characteristic of the diethoxyphosphoryl group, such as $[P(O)(OEt)_2]^+$ at $m/z = 137$.

The fragmentation of the parent molecule, ethyl decanoate, is also a useful reference. [7]



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Caption: Predicted major fragmentation pathways for **Ethyl 10-(diethoxyphosphoryl)decanoate** in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of **Ethyl 10-(diethoxyphosphoryl)decanoate** through ^1H NMR, ^{13}C NMR, IR, and MS provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and their interpretations presented in this guide serve as a foundational reference for researchers working with this compound. Each technique offers complementary information, and together they form a powerful toolkit for structural elucidation and purity assessment, which are critical steps in the fields of chemical synthesis and drug development.

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